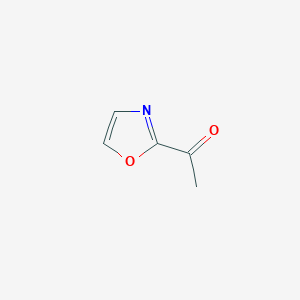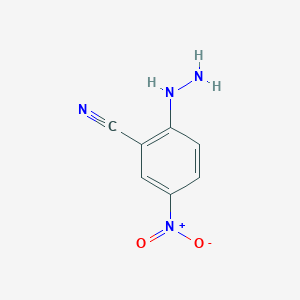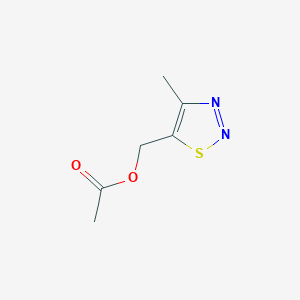
1-(Oxazol-2-yl)ethanone
Descripción general
Descripción
“1-(Oxazol-2-yl)ethanone” is a compound that contains an oxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . The compound is also known as "2-acetyloxazole" .
Molecular Structure Analysis
The molecular formula of “1-(Oxazol-2-yl)ethanone” is C5H5NO2 . The average mass is 111.099 Da and the monoisotopic mass is 111.032028 Da . The structure includes an oxazole ring attached to an ethanone group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Oxazol-2-yl)ethanone” include a density of 1.1±0.1 g/cm3, a boiling point of 177.4±23.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . The compound also has an enthalpy of vaporization of 41.4±3.0 kJ/mol and a flash point of 61.1±22.6 °C .Aplicaciones Científicas De Investigación
Synthesis of Oxazolines
- Scientific Field: Synthetic Organic Chemistry
- Application Summary: Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. It has a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
- Methods of Application: Various synthetic protocols of oxazolines based on the substrates involved have been developed, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results or Outcomes: The synthesis of oxazolines has been extensively studied and is still continuing. Many oxazoline-based ring structures presently available are noticeable for their biological activities .
Biological Activities of Oxazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
- Methods of Application: Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity and antioxidant etc .
- Results or Outcomes: Oxazoles and its derivatives are a part of number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
Ruthenium(II) Catalyzed Synthesis of 2-Oxazolines
- Scientific Field: Synthetic Organic Chemistry
- Application Summary: A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed .
- Methods of Application: The reaction of ethanolamine and aryl nitriles was used with 4 mol% [RuCl(CO)(PPh 3)2(L)] as the most effective catalyst under neat conditions .
- Results or Outcomes: It was observed that the maximum conversion was attained with quinolinolate ligands .
Biological Activities of 1,3-Diazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The biological activities of 1,3-diazole derivatives are determined by their substitution patterns .
- Results or Outcomes: Various 1,3-diazole derivatives have been reported in the literature for their diverse biological activities .
Antibacterial Potential of Oxazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential .
- Methods of Application: The antibacterial potential of these oxazole derivatives was tested against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
- Results or Outcomes: The results of these tests were not provided in the source .
Synthesis of Heterocyclic Compounds Based on Oxamic Acid Monothiooxamides and Thiohydrazides
- Scientific Field: Synthetic Organic Chemistry
- Application Summary: Heterocyclic compounds play vital roles in many fields including medicinal chemistry, catalysis, material science, polymers, etc . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure .
- Methods of Application: The synthesis of oxazoline was first synthesized in 1884 and after 5 years, the structure of oxazoline was properly assigned .
- Results or Outcomes: The synthesis of oxazoline has been extensively studied and is still continuing .
Direcciones Futuras
The future directions for “1-(Oxazol-2-yl)ethanone” could involve further exploration of its synthesis methods and potential biological activities. Given the wide range of biological activities exhibited by oxazole derivatives , “1-(Oxazol-2-yl)ethanone” may also have potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
1-(1,3-oxazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDUAXSWPGEYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599867 | |
| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxazol-2-yl)ethanone | |
CAS RN |
77311-07-0 | |
| Record name | 1-(Oxazol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77311-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-oxazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)


![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)







